molecular formula C23H23N3O4 B2445345 N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-35-6

N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2445345
CAS No.: 899741-35-6
M. Wt: 405.454
InChI Key: KVNMWYFSPXABSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule building block and potential research compound belonging to the 6-oxo-1,6-dihydropyridine carboxamide class. Its core structure is closely related to documented compounds with significant research value. For instance, a structural analogue, the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue known as J27, has been identified as a potent anti-inflammatory agent. J27 functions by targeting the JNK2 protein and inhibiting the JNK2-NF-κB/MAPK signaling pathway, which led to decreased release of cytokines like TNF-α and IL-6 and demonstrated remarkable in vivo efficacy in models of acute lung injury and sepsis . This suggests that the 6-oxo-1,6-dihydropyridine scaffold is a privileged structure for investigating inflammation and immune responses. The specific substitution pattern on this compound—featuring a 3-nitrobenzyl group at the pyridine nitrogen and a 4-butylphenyl amide—makes it a valuable intermediate for medicinal chemistry and drug discovery research. It can be utilized in structure-activity relationship (SAR) studies to develop novel inhibitors of kinase signaling pathways or to explore new treatments for inflammatory conditions. The compound is offered as a high-purity chemical reference standard. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-butylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-2-3-5-17-8-11-20(12-9-17)24-23(28)19-10-13-22(27)25(16-19)15-18-6-4-7-21(14-18)26(29)30/h4,6-14,16H,2-3,5,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNMWYFSPXABSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridine core, followed by the introduction of the butylphenyl and nitrobenzyl groups. Common reagents used in these reactions include aldehydes, amines, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties
Research has indicated that compounds similar to N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit antibacterial activity. For instance, derivatives of pyridine and related structures have been shown to possess effective antibacterial properties against various pathogens. This compound could potentially serve as a lead structure for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antiarrhythmic Effects
The compound's structural analogs have been explored for their antiarrhythmic properties. Studies have demonstrated that certain dihydropyridine derivatives can modulate cardiac action potentials and exhibit positive inotropic effects. These findings suggest that this compound may have therapeutic implications in treating arrhythmias, warranting further investigation into its electrophysiological effects .

Biological Research Applications

Molecular Biology Tools
The compound's unique structure makes it a candidate for use in molecular biology as a tool for studying cellular mechanisms. Its ability to interact with specific biological targets can aid in elucidating pathways involved in disease processes, particularly those related to cardiovascular health .

Crystallography Studies
Crystallization studies of similar compounds have revealed valuable insights into their molecular conformations and interactions. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide demonstrated significant hydrogen bonding interactions that stabilize its structure . Such studies can provide foundational knowledge for the design of new compounds with enhanced biological activity.

Materials Science Applications

Polymeric Compositions
The incorporation of this compound into polymer matrices could enhance the material properties of polymers used in biomedical applications. By modifying the chemical structure, researchers can tailor the physical and chemical properties of these materials for specific applications such as drug delivery systems or biocompatible scaffolds .

Case Studies and Research Findings

Study Focus Findings
Dunlop et al. (1980)Antibacterial ActivityIdentified structural analogs effective against mollusks; potential for broader antibacterial applications.
Zhoujin et al. (2021)Structural PropertiesExplored solid-state behavior and hydrogen bonding patterns; implications for drug design.
Gautier et al. (2005)Antiarrhythmic EffectsDemonstrated efficacy in preclinical models; supports further investigation into cardiac applications.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that alter cellular processes, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine.

    Nifedipine: Known for its use as a calcium channel blocker in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with similar therapeutic applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity

Biological Activity

N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activities, focusing on anti-inflammatory and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Dihydropyridine ring : Contributes to its pharmacological activity.
  • Carboxamide group : Implicated in interactions with biological targets.
  • Nitro and butyl substituents : Potentially enhance lipophilicity and biological activity.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, research on related compounds has shown that they can inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1 and THP-1 .

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundCytokine InhibitionCell LineReference
4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamideIL-6, TNF-αJ774A.1
This compoundTBDTBDTBD

The mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that similar structures can exhibit activity against various bacterial strains. For instance, derivatives have been screened for their ability to inhibit bacterial growth, with some showing potent effects against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
5-Nitro-2-(4-butylphenyl)benzoxazoleStaphylococcus aureus32 µg/mL
This compoundTBDTBDTBD

Case Study 1: In Vivo Efficacy

In an experimental model of acute lung injury (ALI), a related compound demonstrated significant improvements in symptoms and survival rates when administered to LPS-induced mice. The treatment reduced pulmonary edema and macrophage infiltration, indicating its potential therapeutic role in inflammatory diseases .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into structure-activity relationships have revealed that modifications to the nitro group can enhance anti-inflammatory potency. For instance, altering substituents on the benzyl moiety has been shown to affect both the efficacy and selectivity of these compounds against inflammatory mediators .

Q & A

Q. What are the standard synthetic routes for N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation and substitution steps. For example:
  • Step 1 : Formation of the dihydropyridine core via cyclization reactions under reflux conditions (e.g., using ethanol or THF as solvents) .
  • Step 2 : Introduction of substituents (e.g., nitrobenzyl and butylphenyl groups) via nucleophilic substitution or coupling reactions. Catalysts like triethylamine or sodium acetate are often used to enhance reactivity .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization is employed to isolate the final compound with ≥95% purity .

Q. Which spectroscopic techniques are used to confirm the structural identity of this compound?

  • Methodological Answer : A combination of analytical methods is critical:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions (e.g., nitrobenzyl protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., expected m/z ≈ 430–450 g/mol for similar dihydropyridines) .
  • IR Spectroscopy : Functional groups like amide (C=O stretch at ~1650 cm⁻¹) and nitro (NO₂ stretch at ~1520 cm⁻¹) are verified .

Q. How is preliminary biological activity assessed for this compound?

  • Methodological Answer : Initial screening involves:
  • Enzyme Inhibition Assays : Testing against targets like kinases or proteases (e.g., IC₅₀ determination using fluorogenic substrates) .
  • Cell-Based Assays : Evaluating cytotoxicity (e.g., MTT assay) or antiproliferative effects in cancer cell lines (e.g., IC₅₀ values in µM range) .
  • Microbial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

  • Methodological Answer : Systematic optimization strategies include:
  • Design of Experiments (DoE) : Varying temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts may enhance coupling reaction efficiency .
  • By-Product Analysis : LC-MS or TLC monitoring to adjust stoichiometry and reduce impurities .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Contradictions may arise due to structural analogs or assay conditions. Approaches include:
  • Structure-Activity Relationship (SAR) Studies : Comparing analogs (e.g., fluorobenzyl vs. nitrobenzyl derivatives) to identify critical substituents .
  • Assay Standardization : Repeating assays under controlled conditions (e.g., uniform cell passage number, serum-free media) .
  • Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., nitro groups enhancing cytotoxicity) .

Q. What experimental and computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme Kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .
  • Mutagenesis Studies : Engineering enzyme active-site mutations to assess binding interactions .
  • Molecular Docking : In silico modeling (e.g., AutoDock Vina) to predict binding poses with targets like kinases .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADME Prediction : Software like SwissADME calculates logP (lipophilicity), solubility, and metabolic stability .
  • CYP450 Inhibition Assays : In vitro microsomal studies to assess drug-drug interaction risks .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction for bioavailability estimation .

Q. What strategies improve the compound’s stability and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Modifying the carboxamide group to enhance membrane permeability .
  • Nanoparticle Encapsulation : Using liposomes or PLGA nanoparticles to prolong circulation time .
  • Metabolite Identification : LC-MS/MS to detect degradation products and guide structural modifications .

Notes

  • Advanced Techniques : Emphasis on mechanistic and computational methods to address research gaps.
  • Structural Analogues : Data inferred from related dihydropyridine derivatives in evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.